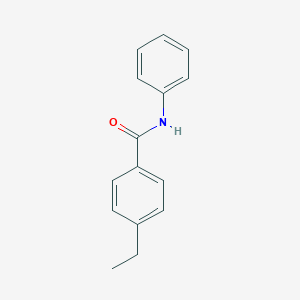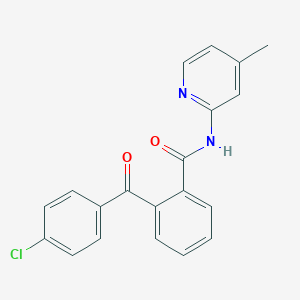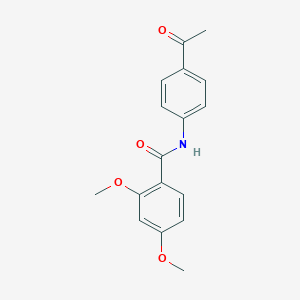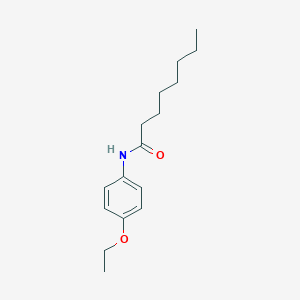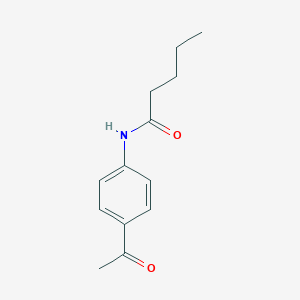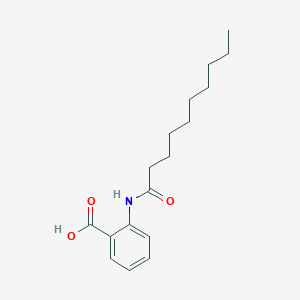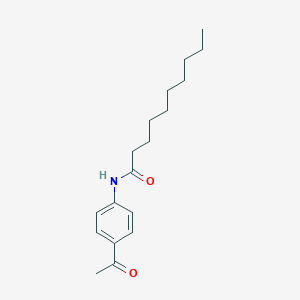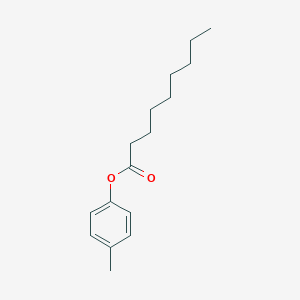
2,4-dichloro-N-(pentan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(pentan-2-yl)benzamide is an organic compound belonging to the benzamide class. It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a 1-methylbutyl group attached to the nitrogen atom of the amide group. This compound is known for its applications in various scientific research fields, particularly in the study of matrix metalloproteinases (MMPs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pentan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 1-methylbutylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 1-methylbutylamine in an appropriate solvent, such as dichloromethane, under cooling conditions to control the exothermic reaction. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Handling of large quantities of starting materials and solvents.
Reaction Optimization: Optimization of reaction conditions to maximize yield and minimize by-products.
Purification Techniques: Use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2,4-dichloro-N-(1-methylbutyl)aniline.
Oxidation: Formation of 2,4-dichloro-N-(1-methylbutyl)benzoic acid.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(pentan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(pentan-2-yl)benzamide involves its interaction with matrix metalloproteinases (MMPs). It acts as an allosteric inhibitor, binding to the hemopexin (PEX) domain of MT1-MMP. This binding represses the pro-tumorigenic activity of MT1-MMP without affecting its catalytic activity . The inhibition of MT1-MMP activity leads to reduced tumor cell migration and invasion, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
2,4-dichloro-N-(pentan-2-yl)benzamide can be compared with other benzamide derivatives, such as:
3,4-dichloro-N-(pentan-2-yl)benzamide: Similar structure but with different substitution patterns on the benzene ring.
2,5-dichloro-N-(3-methylbutyl)benzamide: Different positions of chlorine atoms and alkyl groups.
4-(2-aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide: Contains additional functional groups and different substitution patterns.
The uniqueness of this compound lies in its specific inhibitory action on MT1-MMP, making it a valuable compound for targeted cancer therapy research .
Eigenschaften
Molekularformel |
C12H15Cl2NO |
|---|---|
Molekulargewicht |
260.16 g/mol |
IUPAC-Name |
2,4-dichloro-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)10-6-5-9(13)7-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
YZFKJEOWLYSGIP-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCCC(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



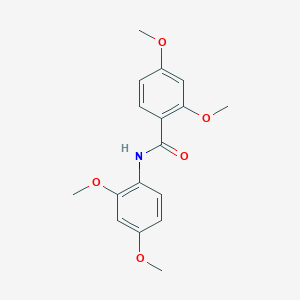

![N-(PYRIDIN-3-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291263.png)

